molecular formula C14H16N2O2 B2867731 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid CAS No. 1045893-49-9

1-(4-Cyanobenzyl)piperidine-2-carboxylic acid

Cat. No.: B2867731
CAS No.: 1045893-49-9
M. Wt: 244.294
InChI Key: GNTPJBTYWLKYLW-UHFFFAOYSA-N
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Description

1-(4-Cyanobenzyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-cyanobenzyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with 4-cyanobenzyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(4-Cyanobenzyl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed .

Scientific Research Applications

1-(4-Cyanobenzyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Properties

IUPAC Name

1-[(4-cyanophenyl)methyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-9-11-4-6-12(7-5-11)10-16-8-2-1-3-13(16)14(17)18/h4-7,13H,1-3,8,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTPJBTYWLKYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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